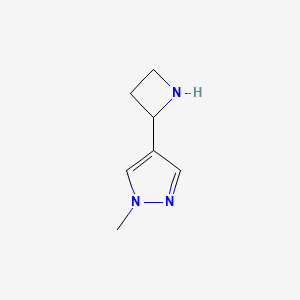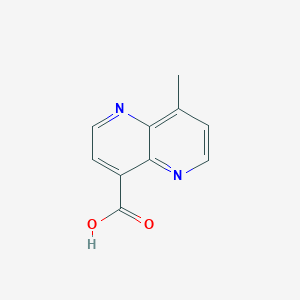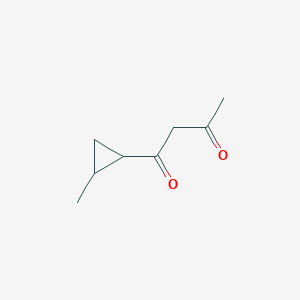
1-(2-Methylcyclopropyl)butane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylcyclopropyl)butane-1,3-dione is an organic compound with the molecular formula C8H12O2 It is a derivative of butane-1,3-dione, where one of the hydrogen atoms is replaced by a 2-methylcyclopropyl group
準備方法
Synthetic Routes and Reaction Conditions
1-(2-Methylcyclopropyl)butane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of 2-methylcyclopropylcarbinol with butane-1,3-dione under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product suitable for various applications.
化学反応の分析
Types of Reactions
1-(2-Methylcyclopropyl)butane-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(2-Methylcyclopropyl)butane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-Methylcyclopropyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Cyclopropylbutane-1,3-dione: Similar structure but without the methyl group on the cyclopropyl ring.
Cyclobutylbutane-1,3-dione: Contains a cyclobutyl group instead of a cyclopropyl group.
Indane-1,3-dione: A structurally related compound with a fused benzene ring.
Uniqueness
1-(2-Methylcyclopropyl)butane-1,3-dione is unique due to the presence of the 2-methylcyclopropyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific research applications.
特性
分子式 |
C8H12O2 |
|---|---|
分子量 |
140.18 g/mol |
IUPAC名 |
1-(2-methylcyclopropyl)butane-1,3-dione |
InChI |
InChI=1S/C8H12O2/c1-5-3-7(5)8(10)4-6(2)9/h5,7H,3-4H2,1-2H3 |
InChIキー |
JHVHVIBAJBRZIG-UHFFFAOYSA-N |
正規SMILES |
CC1CC1C(=O)CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



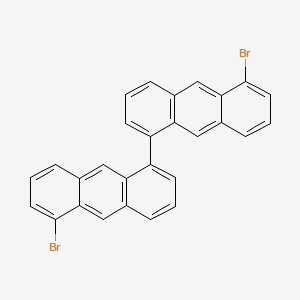
![(2-Ethylbutyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B13078126.png)
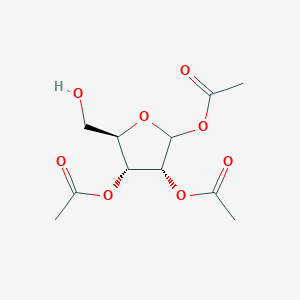
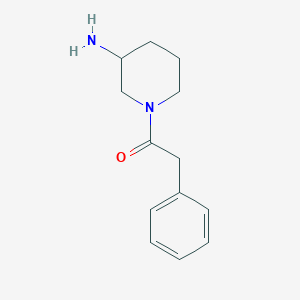
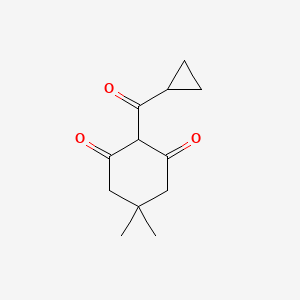
![2-{3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13078147.png)


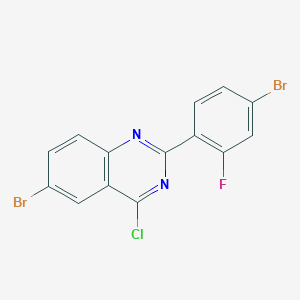
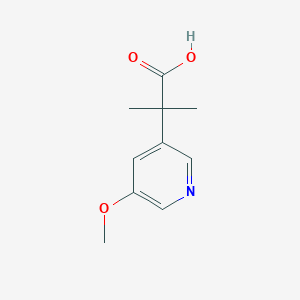
![4-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one](/img/structure/B13078176.png)
